Enhanced Lipophilicity (XLogP3) Over Unsubstituted and Mono-Methyl Benzothiazole Analogs
The 4,5-dimethyl substitution on the benzothiazole ring increases the calculated lipophilicity of 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide (XLogP3 = 4.7) compared to the unsubstituted benzothiazole analog N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide (CID 313469-36-2, XLogP3 = 3.7) and the mono-methyl analog 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide (XLogP3 = 4.2) [1]. This represents an XLogP3 increase of 1.0 unit (27%) over the unsubstituted analog and 0.5 unit (12%) over the mono-methyl analog. An XLogP3 value approaching 5 is generally considered optimal for blood-brain barrier penetration and oral absorption, positioning this compound favorably for central nervous system target engagement [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | Unsubstituted analog N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide (XLogP3 = 3.7); Mono-methyl analog 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide (XLogP3 = 4.2) |
| Quantified Difference | +1.0 unit (27% higher) vs. unsubstituted; +0.5 unit (12% higher) vs. mono-methyl |
| Conditions | Predicted by XLogP3 3.0 algorithm as implemented in PubChem release 2021.05.07 |
Why This Matters
Higher lipophilicity within the optimal range can improve passive membrane permeability and tissue distribution, making this compound a more suitable candidate for intracellular or CNS targets compared to its less lipophilic analogs.
- [1] PubChem Compound Summary for CID 4146426, CID 5750783, and CID 5750781. National Center for Biotechnology Information (2024). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
